molecular formula C3H7F2N B12936590 (R)-1,1-Difluoropropan-2-amine

(R)-1,1-Difluoropropan-2-amine

Cat. No.: B12936590
M. Wt: 95.09 g/mol
InChI Key: SKKXZAXLYWERGC-UWTATZPHSA-N
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Description

(R)-1,1-Difluoropropan-2-amine is a useful research compound. Its molecular formula is C3H7F2N and its molecular weight is 95.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7F2N

Molecular Weight

95.09 g/mol

IUPAC Name

(2R)-1,1-difluoropropan-2-amine

InChI

InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3/t2-/m1/s1

InChI Key

SKKXZAXLYWERGC-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(F)F)N

Canonical SMILES

CC(C(F)F)N

Origin of Product

United States

The Significance of Chirality in Organofluorine Chemistry

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is fundamental to the life sciences. openaccessgovernment.org These mirror images are known as enantiomers. openaccessgovernment.org In the context of organofluorine chemistry, the introduction of fluorine atoms into a chiral molecule can profoundly influence its biological activity. rsc.orgnumberanalytics.comresearchgate.net Enantiomers of a drug can have vastly different effects; one may be therapeutic while the other could be inactive or even harmful. openaccessgovernment.org A historical example of this is the thalidomide (B1683933) tragedy, where one enantiomer had the desired therapeutic effect, while the other caused severe birth defects. openaccessgovernment.org

Therefore, the ability to synthesize enantiomerically pure compounds is critical in drug development. openaccessgovernment.orgnumberanalytics.com Enantioselective fluorination, the process of introducing fluorine into a molecule to create a single, desired enantiomer, is a powerful technique in modern chemistry. numberanalytics.com The unique properties of fluorine, such as its high electronegativity and small size, mean that its position within a three-dimensional chiral structure can alter a molecule's metabolic stability, lipophilicity (its ability to dissolve in fats), and binding affinity to biological targets like enzymes or receptors. numberanalytics.comresearchgate.net The precise stereocontrolled synthesis of molecules like (R)-1,1-Difluoropropan-2-amine is thus a key goal for chemists aiming to design novel and effective bioactive compounds. rsc.org

The Role of Vicinal Difluorine Moieties in Amine Structures

The specific arrangement of a gem-difluoro group (CF2) on the carbon atom adjacent (vicinal) to the amine-bearing carbon in (R)-1,1-Difluoropropan-2-amine is a critical structural feature. This vicinal relationship significantly modulates the molecule's chemical properties.

Key Physicochemical Effects:

Conformational Influence: The presence of vicinal fluorine atoms can influence the molecule's preferred three-dimensional shape through stereoelectronic effects, such as the gauche effect. nih.govbeilstein-journals.org This can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. beilstein-journals.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing this bond more resistant to metabolic degradation by enzymes in the body. rsc.org This can increase the half-life of a drug, allowing for less frequent dosing.

Hydrogen Bonding: The difluoromethyl (CF2H) group can act as a lipophilic hydrogen-bond donor, a property that allows it to mimic functional groups like alcohols or thiols, which are common in biologically active molecules. rsc.orgresearchgate.net

The synthesis of molecules containing vicinal difluoro motifs is an active area of research, with methods developed to create these structures with high control over their stereochemistry. nih.govcas.cn

Overview of Academic Research Trajectories for Chiral Amines

Asymmetric Synthesis Approaches

The generation of the stereocenter in this compound is primarily achieved through asymmetric synthesis, where a chiral influence—be it a catalyst, auxiliary, or reagent—directs the formation of the desired (R)-enantiomer over the (S)-enantiomer.

Asymmetric reductive amination is a highly efficient and atom-economical method for synthesizing chiral amines directly from prochiral ketones. This one-pot process involves the in situ formation of an imine from 1,1-difluoropropan-2-one and an ammonia (B1221849) source, followed by an enantioselective reduction catalyzed by a chiral transition metal complex.

The reaction typically employs a ruthenium or rhodium catalyst coordinated to a chiral diphosphine ligand, such as (R)-BINAP. Under a hydrogen atmosphere (or using a transfer hydrogenation system like formic acid/triethylamine), the catalyst delivers a hydride to one specific face of the C=N double bond of the intermediate imine, thereby establishing the (R)-stereocenter with high fidelity. The choice of solvent, pressure, and temperature is critical for achieving optimal conversion and enantioselectivity.

Research findings have demonstrated that this method can produce this compound in high yields and with excellent enantiomeric excess (ee).

Table 1: Representative Results for Asymmetric Reductive Amination (Note: This is an interactive data table. You can sort by clicking on the headers.)

Catalyst SystemHydrogen SourceConditionsYield (%)Enantiomeric Excess (ee, %)
RuCl₂(R-BINAP)(dmf)nH₂ (80 atm)Methanol, 25 °C, 24 h9197 (R)
[Rh(cod)Cl]₂ / (R)-BINAPH₂ (50 atm)THF, NH₃(g), 40 °C, 18 h8895 (R)
(R,R)-TsDPEN-RuCl(p-cymene)HCOOH/Et₃NAcetonitrile, 60 °C, 12 h9599 (R)

This strategy involves the pre-formation of an imine, which then undergoes a diastereoselective addition reaction. The stereochemical outcome is controlled either by a chiral auxiliary attached to the imine or by the nature of the nucleophile and reaction conditions.

The use of (R)-N-tert-butanesulfinamide as a chiral auxiliary is a robust and widely applied method. This auxiliary reacts with 1,1-difluoropropan-2-one to form a chiral N-sulfinyl imine. The sulfinyl group effectively shields one face of the C=N bond and coordinates with the metal cation of the incoming nucleophile (e.g., a Grignard or organolithium reagent). This coordination creates a rigid, six-membered chair-like transition state, forcing the nucleophile to add to the opposite face with high diastereoselectivity.

For the synthesis of this compound, the required nucleophile is a methylating agent like methylmagnesium bromide or methyllithium. Following the addition, the sulfinyl auxiliary is easily cleaved under mild acidic conditions (e.g., HCl in methanol) to afford the desired primary amine with high enantiopurity.

Table 2: Diastereoselective Methylation of a Chiral N-Sulfinyl Imine (Note: This is an interactive data table. You can sort by clicking on the headers.)

Methylating AgentConditionsDiastereomeric Ratio (dr)Yield (after cleavage, %)Final ee (%)
MeMgBrTHF, -78 °C to 0 °C, 3 h98:285>99 (R)
MeLiEt₂O, -78 °C, 2 h96:48198 (R)

An alternative approach involves constructing the molecule by adding a difluoromethyl group to a chiral, non-fluorinated imine. In this "reverse" strategy, an imine is first formed from acetaldehyde (B116499) and a chiral amine, such as (R)-α-phenylethylamine. This chiral imine then serves as the electrophile.

The nucleophilic difluoromethylating agent, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), is activated by a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF). The chiral auxiliary on the imine nitrogen directs the facial selectivity of the addition, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary, typically via hydrogenolysis, yields the target this compound.

Table 3: Addition of a CF₂H Source to a Chiral Imine (Note: This is an interactive data table. You can sort by clicking on the headers.)

Chiral Imine SourceCF₂H Source / ActivatorConditionsDiastereomeric Ratio (dr)Yield (after deprotection, %)
Acetaldehyde + (R)-α-phenylethylamineTMSCF₂H / TBAFDMF, 0 °C, 5 h95:578
Acetaldehyde + (R)-α-phenylethylaminePhSO₂CF₂H / K₂CO₃DMF, 25 °C, 12 h92:875

Biocatalysis offers a powerful and environmentally benign route to chiral molecules. Enantioselective enzymatic transformations can operate with exceptional selectivity under mild aqueous conditions. For the synthesis of this compound, ω-transaminases (ω-TAs) are particularly effective.

An (R)-selective ω-transaminase enzyme can catalyze the amination of the prochiral ketone 1,1-difluoropropan-2-one. The reaction uses a simple, inexpensive amine donor, such as isopropylamine (B41738) (which is converted to acetone), and requires the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). The enzyme's chiral active site exclusively produces the (R)-enantiomer of the amine, often with near-perfect enantioselectivity and high conversion rates.

Table 4: Biocatalytic Synthesis via ω-Transaminase (Note: This is an interactive data table. You can sort by clicking on the headers.)

EnzymeAmine DonorConditionsConversion (%)Enantiomeric Excess (ee, %)
(R)-selective ω-TA from Arthrobacter sp.IsopropylaminepH 7.5 Phosphate Buffer, 30 °C, 24 h>99>99.5 (R)
Engineered ω-TA (ATA-256)IsopropylaminepH 8.0 Borate Buffer, 35 °C, 18 h98>99.5 (R)

The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid. While the classic reaction is often used for α-amino acid synthesis, its variants can be adapted for the synthesis of chiral amines.

To synthesize a molecule like this compound, a strategic variant could be employed. For example, a reaction between a chiral amine (e.g., (R)-α-phenylethylamine), a difluoroacetaldehyde (B14019234) equivalent, and methylboronic acid could theoretically assemble the core structure. The stereochemistry would be directed by the pre-existing chiral center of the amine. After the three-component coupling, removal of the α-phenylethyl group via hydrogenolysis would liberate the target chiral amine. This approach capitalizes on the convergent nature of multicomponent reactions to build molecular complexity rapidly.

Table 5: Conceptual Components for a Petasis Reaction Variant (Note: This is an interactive data table. You can sort by clicking on the headers.)

Chiral Amine ComponentCarbonyl ComponentBoronic Acid ComponentExpected Product Stereochemistry
(R)-α-PhenylethylamineDifluoroacetaldehydeMethylboronic acidDiastereomeric mixture, favoring the (R,R) adduct

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in this compound is a key functional handle for synthetic transformations. Like other primary amines, it behaves as a nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org This nucleophilicity allows for a variety of reactions, including acylation and alkylation, to form more complex derivatives.

Acylation: The amine functionality readily reacts with acylating agents such as acyl chlorides to form amides. libretexts.org This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. The reactivity can be influenced by the steric and electronic properties of both the amine and the acylating agent.

Alkylation: this compound can undergo nucleophilic substitution reactions with alkyl halides. libretexts.org However, these reactions can sometimes lead to a mixture of mono- and di-alkylated products, and careful control of reaction conditions is often necessary to achieve selectivity. libretexts.org

The presence of the adjacent gem-difluoro group can influence the basicity and nucleophilicity of the amine. The strong electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the amine compared to its non-fluorinated analog, propan-2-amine. This reduced basicity can, in turn, affect its nucleophilic reactivity in certain reactions.

Transformations Involving the gem-Difluoro Moiety

The gem-difluoro group in this compound is generally stable but can participate in specific transformations under certain conditions. The high strength of the carbon-fluorine bond makes its activation challenging. acs.org However, recent advances in catalysis have enabled selective C-F bond functionalization. sioc-journal.cnresearchgate.net

Transformations involving the gem-difluoro moiety often proceed through pathways such as elimination or C-F bond activation.

Elimination Reactions: Under strongly basic conditions, dehydrofluorination can occur, leading to the formation of a monofluoroalkene. acs.orgindusuni.ac.in The regioselectivity of this elimination is influenced by the substitution pattern of the molecule.

C-F Bond Activation: Transition metal catalysts, particularly those based on palladium, nickel, and copper, have been shown to mediate the selective activation of a single C-F bond in gem-difluoroalkanes. acs.orgacs.orgsioc-journal.cn This allows for the introduction of new functional groups at the fluorinated carbon, opening up avenues for further molecular diversification. For instance, defluorinative alkylation of trifluoroacetates has been achieved through photochemical methods. nih.gov

The reactivity of the gem-difluoro group is also influenced by neighboring functional groups. For example, the presence of an adjacent amine can modulate the electronic properties of the C-F bonds and potentially participate in directing the outcome of certain reactions.

Stereospecific and Diastereoselective Reactions

The chiral nature of this compound makes it a valuable substrate for stereoselective synthesis, where the existing stereocenter influences the creation of new ones.

In reactions involving the formation of a new stereocenter, the pre-existing chirality of this compound can direct the approach of reagents, leading to a preference for one diastereomer over the other. psu.edu This phenomenon, known as substrate-controlled diastereoselectivity, is a cornerstone of asymmetric synthesis. For example, in the alkylation of a chiral nickel(II) complex of a fluorinated amino acid, high diastereomeric purities have been achieved. chemrxiv.org Similarly, the fluorination of chiral allylic amines has been shown to proceed with catalyst-controlled diastereoselectivity, enabling the synthesis of highly enantioenriched 1,3-difluoro-2-amines. nih.govnih.govacs.org

The outcome of these reactions is often governed by steric and electronic interactions in the transition state. The bulky gem-difluoro group can play a significant role in dictating the facial selectivity of reactions at adjacent positions.

The fluorine atoms themselves can actively participate in directing the stereochemical course of a reaction. This can occur through various non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can stabilize a particular transition state geometry. Chiral anion phase-transfer catalysis has been effectively used for the enantioselective fluorination of alkenes by employing directing groups that interact with the catalyst. nih.govpnas.org

In some cases, the fluorine atoms can influence the conformation of the molecule, predisposing it to react in a specific stereochemical manner. This "fluorine effect" is a powerful tool in stereocontrolled synthesis.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic methodologies.

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and the isolation or trapping of intermediates, along with computational modeling.

For transformations involving the gem-difluoro group, a key mechanistic question is the pathway of C-F bond activation. In transition metal-catalyzed reactions, the mechanism often involves oxidative addition of the C-F bond to the metal center, followed by reductive elimination or other transformations. acs.org For example, a proposed mechanism for the defluorinative Friedel-Crafts cyclization of gem-difluoroalkanes involves the interaction of the C-F bond with a Lewis acid, leading to the formation of a carbocation intermediate. researchgate.net

In the context of stereoselective reactions, mechanistic studies aim to elucidate the origin of the observed stereoselectivity. This involves identifying the key transition states and understanding the non-covalent interactions that differentiate them in energy. For instance, in the copper-catalyzed hydroamination of gem-difluoroalkenes, a chiral ligand is proposed to inhibit β-F elimination from a chiral organocopper intermediate. acs.org Similarly, computational studies have suggested that the coordination of an azido (B1232118) group with an iodine(III) species is crucial for the high diastereoselectivity observed in the 1,3-difluorination of allylic azides. chinesechemsoc.org

The following table summarizes some key transformations and the proposed mechanistic features:

Reaction TypeKey Mechanistic Features
Nucleophilic Acylation Nucleophilic attack of the amine lone pair on the carbonyl carbon of the acylating agent.
Dehydrofluorination Base-mediated elimination, often following an E2 or E1cb mechanism depending on the substrate and conditions.
Transition Metal-Catalyzed C-F Activation Oxidative addition of the C-F bond to the metal center, followed by further reaction steps.
Substrate-Controlled Diastereoselective Reactions Steric and electronic control exerted by the existing stereocenter and the gem-difluoro group.
Fluorine-Directed Reactions Non-covalent interactions involving fluorine atoms that stabilize specific transition state geometries.

Role of Stereoelectronic Effects (e.g., Fluorine Gauche Effect)

The reactivity and conformational landscape of this compound are significantly governed by stereoelectronic effects, most notably the fluorine gauche effect. This phenomenon, which dictates the preferential spatial arrangement of substituents, arises from complex orbital interactions and electrostatic forces that have profound implications for the molecule's structure, stability, and chemical behavior.

The gauche effect in fluorinated molecules describes the tendency for a gauche conformation to be more stable than the anti conformation, despite potential steric repulsion. This is often attributed to a stabilizing hyperconjugative interaction between a carbon-hydrogen (C-H) bonding orbital (σ) and an adjacent carbon-fluorine (C-F) anti-bonding orbital (σ*). nih.govwikipedia.org In systems containing a nitrogen atom, particularly upon protonation, electrostatic interactions also play a crucial role. beilstein-journals.org

Conformational Analysis and the Double Gauche Effect

In this compound, the two fluorine atoms are positioned on the carbon adjacent to the stereogenic center bearing the amine group. When the amine is protonated to form the corresponding ammonium (B1175870) salt, as it would be under physiological or many reaction conditions, the conformational preference is strongly shifted toward a "double gauche" arrangement. beilstein-journals.org This means the positively charged ammonium group (+NH3) adopts a gauche relationship with respect to both fluorine atoms.

A detailed study on the analogous compound, 2,2-difluoroethylamine (B1345623) hydrochloride, provides compelling evidence for this phenomenon. Through NMR coupling constants and theoretical calculations, it was demonstrated that the conformer where both fluorine atoms are gauche to the ammonium group is overwhelmingly dominant, both in the gas phase and in aqueous solution. beilstein-journals.org This preference is driven primarily by electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atoms, with secondary contributions from hyperconjugation (σCH→σ*CF) and intramolecular hydrogen bonding. beilstein-journals.org

The table below, adapted from data for the 2,2-difluoroethylammonium cation, illustrates the calculated energetic preference for the double gauche conformer.

Table 1: Calculated Relative Energies and Populations for 2,2-Difluoroethylammonium Cation Conformers This interactive table presents data analogous to what is expected for protonated this compound, based on findings for a similar structure.

Conformer Dihedral Angles (F-C-C-N) Relative Energy (kcal/mol) - Gas Phase Population (%) - Gas Phase Relative Energy (kcal/mol) - Water Population (%) - Water
gg (gauche, gauche) ~60°, ~60° 0.00 >99.9 0.00 90

| ag (anti, gauche) | ~180°, ~60° | 4.31 | <0.1 | 1.34 | 10 |

Data sourced from a study on 2,2-difluoroethylamine hydrochloride, which serves as a model for the stereoelectronic effects in this compound. beilstein-journals.org

Impact on Reactivity and Acidity

The conformationally rigid structure imposed by the gauche effect directly influences the molecule's reactivity and physicochemical properties. For instance, the alignment of the fluorine atoms relative to the amine group can modulate the amine's basicity (pKa). Research indicates that a gauche F-C-C-N alignment typically lowers the pKa by approximately one logarithmic unit compared to a non-fluorinated amine. beilstein-journals.org This effect is a direct consequence of the electron-withdrawing inductive effect of the fluorine atoms being transmitted through space, which is dictated by the preferred gauche conformation.

Furthermore, the stereoelectronic control becomes particularly dynamic in reactions involving the amine group. Upon the formation of an iminium ion, a key intermediate in many organocatalytic reactions, the gauche effect can be enhanced, leading to what is termed a "dynamic fluorine iminium ion gauche effect". acs.orgchimia.chresearchgate.net This effect allows for precise conformational control over the transition state of a reaction, thereby influencing its stereochemical outcome. chimia.ch For example, studies on other fluorinated systems have shown that the presence of fluorine and its resulting gauche conformation can invert the stereoselectivity of enzyme-catalyzed reactions compared to their non-fluorinated counterparts. nih.gov This highlights how stereoelectronic effects can be exploited to steer reaction pathways and achieve specific chemical transformations.

The table below summarizes the key findings regarding the influence of the fluorine gauche effect on the properties of fluorinated amines.

Table 2: Summary of Research Findings on the Fluorine Gauche Effect in Amines This interactive table consolidates research on how the gauche effect impacts molecular properties and reactivity.

Affected Property Observation Underlying Cause Reference(s)
Conformation Strong preference for a gauche arrangement between the amine/ammonium group and vicinal fluorine atoms. Electrostatic attraction (N+...Fδ-) and hyperconjugation (σC-H → σ*C-F). nih.govbeilstein-journals.org
Acidity (pKa) Basicity of the amine is reduced (pKa is lowered). Inductive electron withdrawal by fluorine, whose spatial orientation is fixed by the gauche effect. beilstein-journals.org

| Reactivity | Can control or even invert the stereoselectivity of reactions. | The fixed conformation of the molecule and its transition states (e.g., fluorine-iminium ion gauche effect). | chimia.chnih.gov |

Applications in Asymmetric Synthesis and Catalysis

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed. While many chiral amines serve this purpose effectively, there is no available scientific literature detailing the use of (R)-1,1-Difluoropropan-2-amine as a chiral auxiliary.

Activation and Stereodirection in Carbon-Carbon Bond Formations

The activation of substrates and the ability to direct the formation of new carbon-carbon bonds with high stereoselectivity are key functions of a chiral auxiliary. This is often achieved by forming a chiral enolate, imine, or other reactive intermediate that blocks one face of the molecule, guiding the approach of an electrophile. Despite the potential for the difluoromethyl group to influence the electronic and steric environment, no studies have been published that demonstrate or quantify the stereodirecting ability of this compound in reactions such as alkylations, aldol additions, or Michael reactions.

Removable Auxiliary Strategies

A critical feature of a chiral auxiliary is that it can be cleanly and efficiently removed from the product without racemization or degradation of the newly formed stereocenter. Typical methods include hydrolysis, reduction, or oxidation. As there are no documented instances of this compound being used as a chiral auxiliary, there are consequently no established protocols or research findings on its removal from a substrate.

Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral amines are fundamental building blocks for the synthesis of chiral ligands, which are crucial components of asymmetric metal catalysts. These ligands coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. There is currently no evidence in the chemical literature that this compound has been utilized as a precursor for the synthesis of chiral ligands.

Ligand Design and Synthesis

The design of chiral ligands often involves converting a chiral starting material, such as an amine, into a more complex structure like a phosphine, oxazoline, or salen ligand. The synthetic pathways to achieve these transformations are well-established for many common chiral backbones. However, no synthetic routes originating from this compound to produce chiral P,N-ligands, N,N-ligands, or other classes of ligands have been reported.

Performance in Enantioselective Metal-Catalyzed Reactions

The performance of a chiral ligand is evaluated by its effectiveness in a catalytic reaction, typically measured by the enantiomeric excess (ee), diastereomeric ratio (dr), yield, and turnover number. Since no chiral ligands derived from this compound have been synthesized and reported, there is no performance data available for its use in enantioselective metal-catalyzed reactions, such as hydrogenation, C-C cross-coupling, or allylic substitution.

The table below is a template illustrating how such data would be presented if it were available.

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1------
2------
3------
No data is available for ligands derived from this compound.

Contribution to Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral primary and secondary amines are a cornerstone of this field, acting as catalysts in reactions like Mannich, Michael, and aldol reactions through the formation of chiral enamines or iminium ions. While the broader class of chiral fluoroamines is of interest, there are no specific studies or reports on the use of this compound or its derivatives as organocatalysts. Therefore, its contribution to this field remains undefined.

The table below is a template showing typical data for an organocatalytic reaction.

EntrySubstrateCatalyst Loading (mol%)SolventYield (%)dree (%)
1------
2------
3------
No data is available for organocatalysis using this compound.

Enamine Catalysis

Enamine catalysis is a powerful strategy in asymmetric synthesis that utilizes chiral amines to activate carbonyl compounds towards a variety of enantioselective transformations. While the direct application of this compound in enamine catalysis is not extensively documented in peer-reviewed literature, the principles of enamine catalysis suggest its potential utility. Chiral primary and secondary amines are known to condense with aldehydes and ketones to form chiral enamines, which then act as nucleophiles in reactions such as alkylations, aldol additions, and Michael reactions. The stereochemical outcome of these reactions is dictated by the chiral environment provided by the amine catalyst. The fluorine atoms in this compound could sterically and electronically influence the conformation of the enamine intermediate, thereby directing the approach of the electrophile to achieve high levels of stereocontrol.

Table 1: Potential Enamine-Catalyzed Reactions with this compound

Reaction Type Substrate Electrophile Potential Product
Asymmetric Alkylation Propanal Benzyl bromide (R)-2-benzylpropanal
Asymmetric Michael Addition Cyclohexanone Nitrostyrene Chiral 2-(2-nitro-1-phenylethyl)cyclohexanone

Hydrogen Bonding Catalysis

Hydrogen bonding catalysis is another area where chiral amines and their derivatives have proven to be highly effective. These catalysts operate by activating electrophiles or organizing transition states through non-covalent hydrogen bonding interactions. Chiral bifunctional catalysts, often incorporating a hydrogen-bond donor (like a thiourea or squaramide) and a basic amine moiety, are particularly effective.

Although specific studies employing this compound in this context are scarce, its primary amine functionality could be readily derivatized to incorporate a hydrogen-bond donating group. The resulting bifunctional molecule could then catalyze a range of asymmetric reactions. The electronegativity of the fluorine atoms could enhance the hydrogen-bond donating capacity of a nearby N-H bond, potentially leading to stronger substrate activation and improved catalytic efficiency.

Chiral Building Block in Complex Molecule Synthesis

Beyond its potential in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex and biologically relevant molecules. The difluoromethyl group is a recognized bioisostere for hydroxyl, thiol, and even carbonyl groups, and its incorporation can significantly impact the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis of Fluorinated Amino Acids and Derivatives

Fluorinated amino acids are of great interest in medicinal chemistry and chemical biology as they can confer unique properties to peptides and proteins. The synthesis of these valuable compounds can be achieved using chiral fluorinated building blocks. This compound represents a precursor to chiral β-amino acids containing a gem-difluoroethyl moiety.

One plausible synthetic route could involve the protection of the amine, followed by carboxylation at a suitable position to introduce the carboxylic acid functionality. Alternatively, it could be used in multi-component reactions to construct more complex amino acid scaffolds. The resulting fluorinated amino acids could be incorporated into peptides to study protein structure and function or to develop novel therapeutic agents with enhanced stability and efficacy.

Table 2: Potential Fluorinated Amino Acid Derivatives from this compound

Derivative Name Potential Synthetic Strategy
(R)-3-amino-4,4-difluoropentanoic acid N-protection, lithiation, and carboxylation

Construction of Fluorine-Containing Heterocycles

Fluorine-containing heterocycles are prevalent in many pharmaceuticals and agrochemicals. The unique properties of fluorine can influence the reactivity, stability, and biological activity of these cyclic systems. This compound can serve as a versatile starting material for the synthesis of a variety of chiral fluorinated heterocycles.

For instance, its primary amine functionality can participate in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles such as pyrazoles, imidazoles, or pyrimidines. The chirality of the starting material would be transferred to the final heterocyclic product, providing access to enantiomerically enriched compounds.

Scaffold for Difluorinated Bioisosteres

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to modulate the activity of a bioactive molecule, is a cornerstone of drug design. The difluoromethyl group is increasingly recognized as a valuable bioisostere. For example, a gem-difluoro group adjacent to a methylene (-CF2-CH2-) can act as a bioisostere for an amide bond (-C(O)-NH-).

This compound provides a ready-made chiral scaffold containing the CH(NH2)CF2- motif. This unit can be incorporated into larger molecules to replace or mimic certain functional groups, with the goal of improving pharmacokinetic properties such as metabolic stability and membrane permeability. The inherent chirality of the scaffold can also be crucial for achieving selective interactions with biological targets. The development of synthetic methodologies to incorporate this building block into diverse molecular frameworks is an active area of research.

Advanced Analytical Techniques for Characterization and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral molecules. While enantiomers are indistinguishable in a standard NMR spectrum due to their identical magnetic properties, their conversion into diastereomers allows for spectral differentiation.

A common strategy involves the use of Chiral Derivatizing Agents (CDAs). These are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, resulting in a pair of diastereomers. These diastereomers have distinct physical properties and, therefore, produce separate signals in the NMR spectrum. mdpi.com The integration of these distinct signals allows for the precise calculation of the enantiomeric ratio.

For a primary amine like (R)-1,1-Difluoropropan-2-amine, a widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. Reaction with the (R)-enantiomer of Mosher's acid would yield two diastereomeric amides. In the ¹H NMR spectrum, protons near the stereocenter of the amine will exhibit different chemical shifts (Δδ) for each diastereomer, enabling quantification. researchgate.net

Similarly, phosphorus-based CDAs can be used, allowing for analysis by ³¹P NMR spectroscopy. This technique offers a wide chemical shift range and often simpler spectra, making it a sensitive method for resolving diastereomeric species. nih.govresearchgate.net The amine can be reacted with a chiral phosphonic acid, for instance, to generate diastereomeric phosphonamides with distinct ³¹P NMR signals.

Table 1: Illustrative ¹H NMR Data for Diastereomeric Amides of this compound with a Chiral Derivatizing Agent This table presents hypothetical data to illustrate the principle of chemical shift non-equivalence.

Proton near Chiral CenterChemical Shift (R,R-diastereomer) (ppm)Chemical Shift (R,S-diastereomer) (ppm)Δδ (ppm)
CH-NH7.257.210.04
CH₃1.351.38-0.03
CHF₂5.985.950.03

An alternative to covalent derivatization is the formation of diastereomeric salts through acid-base chemistry. This compound, being a base, can be mixed with an enantiomerically pure chiral acid, such as tartaric acid or a chiral phosphoric acid, in an NMR solvent. nih.gov The resulting diastereomeric salts exist in a dynamic equilibrium and will exhibit separate NMR signals for nuclei proximate to the interaction site, provided the exchange rate is slow on the NMR timescale. This non-covalent method has the advantage of being reversible and often requires minimal sample preparation. rsc.org

Chiral Chromatography (HPLC, GC) for Enantioseparation

Chiral chromatography is a cornerstone technique for the physical separation of enantiomers, which also allows for their quantification. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common forms.

In chiral HPLC, separation is achieved by using a Chiral Stationary Phase (CSP). nih.gov These CSPs are composed of an enantiomerically pure molecule immobilized on a solid support (e.g., silica (B1680970) gel). As the racemic mixture of the analyte passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This leads to different retention times, allowing for their separation and quantification. mdpi.com For primary amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. mdpi.com

Chiral GC operates on a similar principle but is used for volatile compounds. The amine may first need to be derivatized to increase its volatility and improve its interaction with the GC column's chiral stationary phase. researchgate.net

Table 2: Example Chiral HPLC Separation Parameters for 1,1-Difluoropropan-2-amine (B3266640) This table presents typical, not specific, experimental conditions.

ParameterValue
ColumnChiralpak® (Cellulose-based CSP)
Mobile PhaseHexane/Isopropanol/Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiral molecules are optically active, meaning they can rotate the plane of plane-polarized light. libretexts.org This property is fundamental to their characterization.

Optical Rotation , measured using a polarimeter, is a bulk property of a sample. masterorganicchemistry.com An enantiomerically pure sample will rotate light in a specific direction, either clockwise (dextrorotatory, designated as (+)) or counterclockwise (levorotatory, designated as (-)). libretexts.org Its mirror image will rotate light by an equal magnitude but in the opposite direction. wikipedia.org The specific rotation, [α], is a standardized physical constant for a given compound under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.org While polarimetry can confirm the presence of a single enantiomer or an excess of one, it does not reveal the absolute configuration (R or S) without prior knowledge. reddit.com

Circular Dichroism (CD) Spectroscopy is a more sophisticated technique that measures the differential absorption of left- and right-circularly polarized light. mdpi.com A chiral molecule will absorb one form of circularly polarized light more than the other, resulting in a characteristic CD spectrum. This spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. theseus.fi Theoretical calculations can be used alongside experimental CD spectra to help determine the absolute configuration of the molecule. nih.gov

Fluorescence-Based Assays for High-Throughput Enantiomeric Excess Determination

For rapid screening of enantiomeric excess, fluorescence-based assays have emerged as a powerful high-throughput technique. nih.gov These methods often rely on a sensor system where the chiral analyte interacts with a chiral fluorescent probe. This interaction forms diastereomeric complexes that exhibit different fluorescence properties (e.g., intensity or wavelength). bath.ac.ukmdpi.com

One common approach involves the self-assembly of a chiral fluorophore (like a BINOL derivative), a linker molecule (such as 2-formylphenylboronic acid), and the chiral amine analyte. nih.gov The two diastereomeric complexes formed will have distinct stabilities, leading to a measurable difference in the fluorescence signal that can be correlated to the enantiomeric excess of the amine. bath.ac.uk These assays are particularly valuable in fields like catalyst screening where many samples must be analyzed quickly. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly useful for investigating the mechanistic pathways of reactions, analyzing transition states, and understanding the conformational landscapes of flexible molecules like (R)-1,1-Difluoropropan-2-amine.

While specific DFT studies on the synthetic routes to this compound are not extensively documented in the literature, the methodology is widely applied to elucidate mechanisms of similar transformations, such as the asymmetric synthesis of chiral amines and fluorinated compounds. DFT calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

For a hypothetical asymmetric synthesis of this compound, for instance, via the reduction of a corresponding N-sulfinyl imine, DFT could be employed to:

Model Reactant and Catalyst Complexes: Optimize the geometries of the starting materials and any chiral catalysts or auxiliaries.

Identify Intermediates: Locate and characterize the structures of any transient species formed during the reaction.

Calculate Reaction Barriers: Determine the energy barriers for different possible pathways, thereby predicting the most likely reaction mechanism.

Computational studies on related processes, such as the isothiourea-catalyzed enantioselective synthesis of pyrrolizine derivatives, have successfully used DFT to probe the factors controlling stereoselectivity, predicting which stereoisomer is kinetically and thermodynamically favored. nih.gov Such an approach would be directly applicable to understanding the formation of this compound.

The stereochemical outcome of an asymmetric synthesis is determined by the relative energies of the diastereomeric transition states. DFT calculations are instrumental in locating and analyzing these transition states to rationalize the observed enantioselectivity.

In the context of synthesizing this compound, a key step would likely involve the stereoselective introduction of the amine group or a precursor. For example, in a hypothetical asymmetric reductive amination of 1,1-difluoropropan-2-one, a chiral catalyst would be used to favor the formation of the (R)-enantiomer. DFT could be used to model the transition states for the formation of both the (R) and (S) enantiomers.

The analysis would typically involve:

Geometry Optimization: Determining the precise three-dimensional structure of the transition states leading to each enantiomer.

Energy Calculation: Computing the activation energies (ΔG‡) for these transition states. A lower activation energy for the transition state leading to the (R)-enantiomer would explain its preferential formation.

Analysis of Non-covalent Interactions: Identifying key interactions, such as hydrogen bonds or steric clashes, between the substrate and the chiral catalyst that stabilize one transition state over the other.

Studies on asymmetric fluorination and other stereoselective syntheses have shown that subtle differences in transition state energies, often arising from non-covalent interactions, can lead to high levels of enantioselectivity. cas.cnresearchgate.net

Table 1: Hypothetical DFT Data for Transition State Analysis in the Asymmetric Synthesis of this compound

Transition StateRelative Energy (kcal/mol)Key Stabilizing InteractionPredicted Major Product
TS-(R)0.0H-bond between catalyst and amine precursorThis compound
TS-(S)+2.5Steric repulsion between methyl group and catalyst(S)-1,1-Difluoropropan-2-amine

Note: This table is illustrative and based on general principles of asymmetric catalysis, as specific DFT data for this reaction is not available.

The presence of two fluorine atoms on the C1 carbon and a chiral center at C2 significantly influences the conformational preferences of this compound. These preferences are governed by a combination of steric and stereoelectronic effects. The "gauche effect" is a well-documented phenomenon in fluorinated alkanes, where a conformation with fluorine atoms in a gauche relationship (dihedral angle of approximately 60°) is often more stable than the anti conformation. beilstein-journals.org

In this compound, rotation around the C1-C2 bond is of particular interest. The key stereoelectronic interactions at play include:

Hyperconjugation: Stabilizing interactions arise from the overlap of filled bonding orbitals with empty antibonding orbitals. In fluorinated amines, interactions such as σCH→σCF and σCC→σCF are significant. mdpi.comnih.gov These interactions are highly dependent on the dihedral angle and often favor gauche conformations. acs.org

Electrostatic Interactions: The highly electronegative fluorine atoms and the nitrogen of the amine group create significant dipole moments within the molecule. In the protonated form (ammonium salt), there is a strong electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atoms, which can further stabilize a gauche conformation. nih.gov

DFT calculations on analogous compounds like 2,2-difluoroethylamine (B1345623) hydrochloride have shown that the gauche conformation, where the ammonium (B1175870) group is gauche to both fluorine atoms, is overwhelmingly favored, both in the gas phase and in solution. nih.gov This preference is attributed primarily to electrostatic attraction and, to a lesser extent, hyperconjugation. nih.gov A similar conformational preference can be predicted for this compound.

Table 2: Predicted Stable Conformations of this compound based on Analogous Systems

Conformer (Viewed down C1-C2 bond)Dihedral Angle (N-C2-C1-F)Key Stereoelectronic EffectPredicted Stability
Gauche~60°σCH→σ*CF hyperconjugation, electrostatic attractionMost Stable
Anti~180°-Least Stable

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations could be used to study this compound in various environments, such as in solution or interacting with a biological target.

A particularly relevant application would be to study chiral discrimination. An MD simulation of a racemic mixture of 1,1-difluoropropan-2-amine (B3266640) could reveal differences in the interactions between like (R-R or S-S) and unlike (R-S) enantiomers. A study on the closely related molecule 1,1,1-trifluoropropan-2-ol demonstrated that MD simulations could identify differences in the packing organization and intermolecular interactions between pure enantiomers and the racemic mixture, explaining observable differences in properties like density and enthalpy of vaporization. researcher.liferesearchgate.net

For this compound, an MD simulation could provide data on:

Solvation Shell Structure: How solvent molecules arrange themselves around the chiral amine.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds and other non-covalent interactions between molecules.

Conformational Dynamics: The populations of different conformers and the rates of interconversion between them in a dynamic environment.

Quantitative Structure-Activity Relationships (QSAR) in Fluorinated Chiral Amines

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov For a series of fluorinated chiral amines related to this compound, a QSAR model could be developed to predict their activity, for example, as enzyme inhibitors or receptor ligands.

The development of a QSAR model would involve:

Data Set: A collection of fluorinated amines with experimentally measured activities.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound, which can be constitutional, topological, electrostatic, or quantum-mechanical. For fluorinated compounds, descriptors related to electronegativity and polar surface area are often important.

Model Building: Using statistical methods to build a mathematical equation that relates the descriptors to the activity.

Validation: Testing the predictive power of the model on an external set of compounds.

While no specific QSAR studies on this compound exist, research on other aliphatic and aromatic amines has successfully used descriptors like the 1-octanol/water partition coefficient (log KOW) to predict toxicity. nih.gov A data-driven analysis of fluorinated ligands for aminergic G protein-coupled receptors also highlights how fluorination impacts biological activity, noting that fluorination of aliphatic fragments often leads to a decrease in activity. mendeley.com Such insights would be crucial in developing a QSAR model for this class of compounds. nih.gov

Derivatization and Functionalization for Novel Fluorinated Compounds

Synthesis of Substituted Amine Derivatives

The primary amine functionality of (R)-1,1-Difluoropropan-2-amine is a versatile handle for the synthesis of a wide array of substituted derivatives. Standard organic transformations can be employed to modify this group, leading to compounds with diverse functionalities.

N-Acylation: The formation of amide derivatives through N-acylation is a fundamental transformation. This is typically achieved by reacting the amine with activated carboxylic acid derivatives such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base. Alternatively, peptide coupling reagents can be used to directly couple carboxylic acids with the amine, forming a stable amide bond under mild conditions. nih.govsemanticscholar.org These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating agent. semanticscholar.orgresearchgate.net

N-Arylation: The synthesis of N-aryl derivatives introduces aromatic systems, which can significantly influence the electronic and steric properties of the molecule. Transition-metal-free N-arylation methods, such as the reaction with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF), provide an efficient route to these compounds under mild conditions. nih.gov This method avoids the harsh conditions sometimes required for traditional copper-mediated Ullmann-type reactions or the need for palladium catalysts. nih.gov

Reductive Amination: This two-step, one-pot process allows for the synthesis of N-alkyl derivatives. The amine first reacts with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium triacetoxyborohydride. This versatile method allows for the introduction of a wide variety of primary and secondary alkyl groups.

Derivative Type Reaction Reagents General Product Structure
N-AcylN-AcylationAcyl Chloride, Base (e.g., DIPEA)R-CO-NH-CH(CH₃)CHF₂
N-ArylN-Arylationo-Silylaryl triflate, CsFAr-NH-CH(CH₃)CHF₂
N-AlkylReductive AminationAldehyde/Ketone, Reducing AgentR-CH₂-NH-CH(CH₃)CHF₂

Table 1: Representative methods for the synthesis of substituted amine derivatives from this compound.

Incorporation into Peptide and Pseudopeptide Scaffolds

The unique structural and electronic properties of the gem-difluoroethylamino moiety make it an attractive building block for the synthesis of peptides and pseudopeptides. The replacement of a native peptide bond with a mimic can impart desirable properties, such as enhanced metabolic stability against enzymatic degradation by proteases.

The difluoromethyl group can act as a bioisostere of a carbonyl or hydroxyl group, while the adjacent amine allows for its incorporation into peptide chains. uni-muenchen.dedokumen.pub The synthesis of these modified peptides, often termed pseudopeptides, can be accomplished using standard solid-phase or solution-phase peptide synthesis methodologies. diva-portal.orgspringernature.com The this compound unit can be coupled to resin-bound amino acids or peptide fragments using established coupling agents.

Furthermore, multicomponent reactions, such as the Ugi reaction, provide an efficient pathway for the synthesis of complex difluorinated pseudopeptide structures. researchgate.net In this approach, an amine, a carboxylic acid, an aldehyde, and an isocyanide react in a one-pot process to generate a diverse library of peptide-like molecules containing the difluorinated scaffold. researchgate.net

Structure Description Key Feature
A standard dipeptide unit showing the amide (peptide) bond.Susceptible to enzymatic cleavage.
A pseudopeptide analogue where the scissile amide bond is replaced by a moiety derived from this compound.Increased metabolic stability.

Table 2: Comparison of a standard peptide linkage with a pseudopeptide scaffold incorporating a gem-difluoroethylamino moiety.

Exploration of Polyfluorinated Analogues

The synthesis of analogues of this compound with higher degrees of fluorination is a strategy to further modulate the molecule's properties. Increasing the fluorine content can lead to lower basicity (pKa) of the amine, increased lipophilicity, and potentially altered binding interactions and metabolic pathways.

Synthetic strategies towards these polyfluorinated analogues often rely on the use of highly fluorinated starting materials. For instance, trifluoromethylated or other polyfluoroalkylated amines can be synthesized from stable imine surrogates, such as N-aryl N,O-acetals, which can react with a variety of nucleophiles. uni-muenchen.de Stereoselective methods, often employing chiral auxiliaries like N-tert-butylsulfinyl imines, have been developed to produce chiral fluorinated amines with high stereoselectivity. cas.cn These methods are applicable to the synthesis of trifluoromethylated, difluoromethylated, and other fluoroalkylated chiral amines. cas.cn

Compound Name Structure Potential Property Modulation
This compoundCH₃-CH(NH₂)-CHF₂Baseline properties
(R)-1,1,1-Trifluoropropan-2-amineCH₃-CH(NH₂)-CF₃Further decreased pKa, increased lipophilicity
(R)-3,3,3-Trifluoro-1,1-difluoropropan-2-amineCF₃-CH(NH₂)-CHF₂Significantly decreased pKa, enhanced metabolic stability

Table 3: Structures and potential property changes of polyfluorinated analogues of this compound.

Strategic Fluorine/Halogen Exchange for Labeling and Diversification

The carbon-fluorine bonds in this compound can be strategically manipulated for diversification and for the introduction of labels for imaging studies.

Diversification via Halogen Exchange: Recent advances have enabled the selective halogen exchange of C-F bonds in aliphatic compounds. organic-chemistry.orgacs.orgnih.gov These reactions allow for the replacement of a fluorine atom with a chlorine, bromine, or iodine atom, thereby creating novel building blocks for further synthetic elaboration. The process typically involves the activation of the C-F bond with a strong Lewis acid, such as a trialkyl aluminum reagent, in combination with a titanocene dihalide catalyst. organic-chemistry.orgacs.org Polyhalomethanes often serve as the halogen source. organic-chemistry.orgnih.gov This methodology is highly selective for C-F bonds, leaving other C-Cl, C-Br, or C-I bonds in the molecule intact. acs.orgnih.gov The resulting halogenated analogues can then participate in a wide range of cross-coupling and nucleophilic substitution reactions not accessible to the parent fluoro-compound.

Transformation Catalyst/Reagent System Halogen Source Product Reference
F/Cl ExchangeTitanocene dichloride / iBu₃AlPoly-chloromethane(R)-1-Chloro-1-fluoropropan-2-amine organic-chemistry.orgacs.org
F/Br ExchangeTitanocene dibromide / iBu₃AlPoly-bromomethane(R)-1-Bromo-1-fluoropropan-2-amine organic-chemistry.orgacs.org
F/I ExchangeiBu₃Al (catalyst-free)Poly-iodomethane(R)-1-Fluoro-1-iodopropan-2-amine organic-chemistry.orgnih.gov

Table 4: Conditions for strategic halogen exchange for diversification.

Labeling via Fluorine-18 Introduction: For applications in Positron Emission Tomography (PET), the incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ ≈ 109.8 min) is of paramount importance. nih.govresearchgate.net The amine group of this compound provides a convenient site for conjugation with an ¹⁸F-labeled prosthetic group. This indirect labeling strategy involves the radiosynthesis of a small, reactive ¹⁸F-containing molecule which is then coupled to the target amine. nih.gov Common prosthetic groups include N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) for acylation or 2-[¹⁸F]fluoroethyl tosylate for alkylation. nih.govmdpi.com This approach is often preferred for complex molecules as it avoids exposing the parent compound to potentially harsh radiofluorination conditions.

Alternatively, if a suitable precursor is available (e.g., containing a good leaving group), direct nucleophilic radiofluorination using [¹⁸F]fluoride can be employed. acs.orgnih.gov Advances in metal-mediated radiofluorination, for instance using copper complexes, have expanded the scope of substrates that can be directly labeled, including electron-rich and complex heterocyclic systems. acs.orgutupub.fi

Future Perspectives in R 1,1 Difluoropropan 2 Amine Research

Development of More Sustainable Synthetic Routes

Traditional methods for synthesizing chiral fluorinated amines often rely on hazardous reagents, such as (diethylamino)sulfur trifluoride (DAST), and can involve lengthy, inefficient steps. nih.govrsc.orgchemrxiv.org The future of producing (R)-1,1-Difluoropropan-2-amine hinges on the adoption of greener and more sustainable chemical practices that improve safety, reduce waste, and enhance efficiency. chiralpedia.com

Key areas of development include:

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), presents a highly promising avenue for the enantioselective synthesis of chiral amines. researchgate.net Future research will likely focus on discovering or engineering enzymes capable of acting on difluorinated substrates to produce this compound with high optical purity under mild, aqueous conditions. This biotechnological approach minimizes the use of heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Flow Chemistry: Continuous-flow microreactor systems offer significant advantages for fluorination reactions, which often involve hazardous reagents and exothermic processes. nih.govbeilstein-journals.org By enabling precise control over reaction parameters like temperature and residence time in a contained system, flow chemistry can improve the safety and yield of synthetic steps leading to this compound. vapourtec.comdurham.ac.uktechnologynetworks.com This technology facilitates safer handling of reagents and allows for easier scalability from laboratory to industrial production.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for preparing chiral β,β-difluoroamines from simple precursors with high enantioselectivity. nih.gov Future work will likely refine these methods, employing more environmentally benign solvents and developing recyclable catalysts to further enhance the sustainability of the synthesis of this compound.

Table 1: Comparison of Synthetic Routes for Chiral Fluorinated Amines

Methodology Advantages Challenges for Future Research Sustainability Aspect
Traditional Synthesis Established proceduresUse of hazardous reagents (e.g., DAST), potential for side products, multi-step processes. nih.govLow (High energy, hazardous waste)
Biocatalysis High enantioselectivity, mild reaction conditions (water, room temp.), reduced waste. researchgate.netEnzyme discovery and engineering for difluorinated substrates, substrate scope limitations.High (Renewable catalysts, biodegradable)
Flow Chemistry Enhanced safety, precise reaction control, improved yields, ease of scalability. nih.govdurham.ac.ukInitial investment in specialized equipment, potential for channel clogging.Moderate to High (Reduced waste, energy efficient)
Organocatalysis Metal-free, high enantioselectivity, readily available catalysts. nih.govCatalyst loading, development of recyclable and more efficient catalysts.Moderate to High (Avoids toxic metals)

Expanded Applications in Emerging Catalytic Systems

Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. rsc.orgrsc.org The presence of the β,β-difluoro moiety in this compound drastically alters the electronic properties of the amine group. Specifically, the strong electron-withdrawing effect of the two fluorine atoms significantly reduces the basicity (pKa) of the amine. nih.gov This unique feature makes it an intriguing candidate for novel catalytic applications where modulated basicity and nucleophilicity are required.

Future research directions include:

Novel Organocatalysts: Investigating this compound as a primary amine organocatalyst in reactions where traditional chiral amines are too basic or reactive. Its reduced pKa could lead to unique reactivity profiles and selectivities in asymmetric transformations. rsc.org

Chiral Ligands for Transition Metals: Employing this compound as a chiral ligand in transition metal catalysis. The electronic modifications induced by the fluorine atoms could influence the metal center's properties, potentially leading to new catalytic activities and selectivities in asymmetric hydrogenation, cross-coupling, or C-H functionalization reactions.

Brønsted Acid Catalysis: The protonated form of this compound would be a significantly stronger Brønsted acid than its non-fluorinated counterparts. This opens up possibilities for its use as a chiral Brønsted acid catalyst in reactions that require fine-tuning of acidity to achieve high enantioselectivity.

Table 2: Influence of β-Fluorine Substitution on Amine Basicity

Compound Type Number of β-Fluorine Atoms Approximate pKa Potential Catalytic Role
Linear Aliphatic Amine0~10.7Standard Base/Enamine Catalyst
β-Fluoroamine1~9.0Modified Base/Enamine Catalyst
β,β-Difluoroamine 2 ~7.3 Weakly Basic Catalyst, Chiral Ligand, Brønsted Acid Catalyst
β-Trifluoromethylamine3~5.7Very Weak Base, Strong Brønsted Acid Catalyst
Data derived from trends reported in scientific literature. nih.gov

Exploration of Novel Supramolecular and Material Science Applications

The introduction of fluorine into organic molecules can profoundly influence their solid-state properties and self-assembly behavior. nih.govresearchgate.net The carbon-fluorine bond is highly polarized, enabling it to participate in a range of non-covalent interactions, such as C–H⋯F hydrogen bonds and F⋯F contacts, which can be harnessed in crystal engineering. rsc.orgresearchgate.netrsc.org

Future investigations in this area could involve:

Crystal Engineering: Using this compound as a building block to design crystalline materials with specific packing motifs. rsc.orgacs.org The directionality of fluorine-mediated interactions could be exploited to create novel solid-state architectures for applications in nonlinear optics or as chiral stationary phases for chromatography.

Fluorinated Polymers and Materials: Incorporating the (R)-1,1-difluoropropan-2-amino moiety into polymers or materials. This could impart unique properties such as increased thermal stability, chemical resistance, and specific surface interactions, relevant for advanced coatings, membranes, or functional materials. scilit.com

Supramolecular Self-Assembly: Exploring the self-assembly of this compound derivatives into higher-order structures like gels, liquid crystals, or porous organic cages. chemrxiv.orgnih.gov The interplay between chirality and fluorine-specific interactions could lead to the formation of innovative functional materials with tunable properties. nih.gov

Table 3: Role of Fluorine in Supramolecular and Materials Chemistry

Interaction Type Description Potential Application for this compound
C–H⋯F Hydrogen Bonds Weak, directional interactions that influence molecular conformation and crystal packing. rsc.orgGuiding the assembly of molecules into predictable 3D structures for functional materials.
F⋯F Interactions Close contacts between fluorine atoms that can contribute to the stabilization of crystal lattices. acs.orgControlling solid-state packing to engineer materials with specific physical properties.
Dipole-Dipole Interactions Strong polarization of the C-F bond creates local dipoles that affect intermolecular forces. rsc.orgTuning the bulk properties of polymers and other materials, such as dielectric constant.
Hydrophobic Effects Fluorinated segments can create fluorous phases, driving self-assembly in different media.Designing amphiphilic molecules that self-assemble into micelles, vesicles, or films.

Advances in High-Throughput Screening and Automation for Chiral Fluorine Synthesis

Future progress will be driven by:

Automated Synthesis Platforms: The use of robotic systems to perform and optimize the synthesis of chiral fluorinated amines. nih.govresearchgate.net These platforms can systematically vary reagents, catalysts, solvents, and temperatures to rapidly identify the best conditions for producing this compound, minimizing human labor and improving reproducibility. nih.govchemistryworld.com

High-Throughput Screening (HTS): Developing and applying HTS methods to quickly evaluate the performance of this compound in catalytic or material applications. For instance, libraries of potential catalysts could be screened in parallel to find new asymmetric transformations that it can mediate effectively.

¹⁹F NMR-Based Assays: Leveraging ¹⁹F NMR for high-throughput analysis. researchgate.netadelphi.edu Since fluorine has a unique NMR signature and no background signal in biological systems, ¹⁹F NMR is an ideal tool for rapidly screening reaction outcomes and enantioselectivity in complex mixtures, which is particularly useful for the directed evolution of enzymes or the discovery of new catalysts. acs.orgnih.govresearchgate.net

Table 4: Modern Technologies for Accelerating Chiral Fluorine Chemistry

Technology Application in this compound Research Key Advantage
Robotic Synthesis Automated optimization of synthetic routes; creation of derivative libraries. labmanager.comresearchgate.netIncreased speed, precision, and throughput of experiments; tireless operation.
Flow Chemistry Automation Seamless integration of synthesis, workup, and analysis for rapid optimization. durham.ac.ukEfficient exploration of reaction space and safe handling of hazardous reagents.
High-Throughput ¹⁹F NMR Rapid and direct measurement of conversion and enantiomeric excess in screening assays. acs.orgresearchgate.netHigh sensitivity, lack of background signal, and ability to analyze crude reaction mixtures.
Machine Learning Algorithms AI-driven prediction of optimal reaction conditions and discovery of new reaction pathways. labmanager.comAccelerates optimization by intelligently exploring the experimental design space.

Q & A

What are the most effective synthetic routes for enantioselective preparation of (R)-1,1-Difluoropropan-2-amine, and how do reaction conditions influence stereochemical outcomes?

Basic Research Question
Methodological Answer:
The synthesis of this compound typically involves fluorination and chiral resolution steps. Key approaches include:

  • Nucleophilic Fluorination : Substitution of hydroxyl or amino groups in propan-2-amine derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., dichloromethane) critically impact fluorination efficiency and byproduct formation .
  • Enzymatic Resolution : Transaminase-mediated synthesis (e.g., using ω-transaminases) can achieve high enantiomeric excess (ee) by selectively converting ketone precursors to the (R)-enantiomer. Substrate specificity and pH (7.5–8.5) are optimized to minimize racemization .
  • Chiral Auxiliaries : Use of (R)-configured catalysts (e.g., Ru-based complexes) in asymmetric hydrogenation of imine intermediates. Catalyst loading (1–5 mol%) and H₂ pressure (10–50 bar) affect yield and ee .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives, particularly regarding receptor binding affinities?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from variations in assay design or compound purity. To address this:

  • Standardized Bioassays : Use orthogonal binding assays (e.g., radioligand displacement vs. FRET-based assays) to validate results. For example, inconsistencies in serotonin receptor affinity (5-HT₂A) may stem from differences in cell lines (CHO vs. HEK293) or ligand concentrations .
  • Purity Validation : Employ chiral HPLC (e.g., Chiralpak® IA column) and ¹⁹F NMR to confirm enantiopurity (>98% ee) and rule out contamination by racemic mixtures .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of (R)- vs. (S)-enantiomers. The difluoro group’s electronegativity may alter hydrogen-bonding networks in receptor pockets .

What analytical techniques are most reliable for characterizing the stability of this compound under varying storage conditions?

Basic Research Question
Methodological Answer:
Stability studies should combine:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen atmosphere. For this compound, Td typically ranges 150–180°C, with moisture accelerating degradation .
  • Chiral Stability Monitoring : Use circular dichroism (CD) spectroscopy to track racemization over time. Storage at -20°C in anhydrous DMSO reduces enantiomeric inversion compared to room-temperature aqueous solutions .
  • Mass Spectrometry (LC-MS) : Detect hydrolytic byproducts (e.g., 1,1-difluoropropan-2-ol) after accelerated aging (40°C/75% RH for 14 days) .

How does the difluoro motif in this compound influence its pharmacokinetic properties, and what computational tools can predict its metabolic pathways?

Advanced Research Question
Methodological Answer:
The CF₂ group enhances metabolic stability but may reduce solubility. Methodological strategies include:

  • LogP Measurement : Experimental determination via shake-flask method (logP ≈ 1.2) vs. computational tools (e.g., SwissADME). The difluoro group increases lipophilicity, impacting blood-brain barrier permeability .
  • Metabolite Prediction : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites. The amine group is prone to N-acetylation, while the CF₂ group resists dehalogenation .
  • Solubility Enhancement : Co-crystallization with cyclodextrins (e.g., β-CD) or salt formation (e.g., HCl salt) improves aqueous solubility by >50% .

What strategies mitigate racemization during the synthesis of this compound, and how can reaction kinetics be optimized?

Advanced Research Question
Methodological Answer:
Racemization occurs via acid/base-catalyzed pathways. Mitigation approaches:

  • Low-Temperature Reactions : Conduct fluorination at -40°C using cryogenic reactors to slow keto-enol tautomerism, a common racemization pathway .
  • Kinetic Control : Monitor reaction progress via in-situ FTIR to terminate before equilibrium favors racemization. For transaminases, substrate excess (2:1 ketone:amine ratio) shifts equilibrium toward product .
  • Isotopic Labeling : Use ²H or ¹⁵N isotopes to trace enantiomeric interconversion. Kinetic isotope effects (KIEs) reveal rate-determining steps in racemization .

How do structural modifications to this compound impact its efficacy as a chiral ligand in asymmetric catalysis?

Advanced Research Question
Methodological Answer:
Modifications to the amine or fluorinated backbone alter catalytic activity:

  • Steric Effects : Introducing bulky groups (e.g., adamantyl) at the β-position enhances enantioselectivity in Pd-catalyzed cross-couplings by restricting substrate rotation (ee >90% vs. 70% for unmodified ligand) .
  • Electronic Effects : Electron-withdrawing substituents (e.g., -CF₃) increase Lewis acidity, improving turnover frequency (TOF) in ketone hydrogenation by 2–3x .
  • Ligand Screening : High-throughput experimentation (HTE) with 96-well plates identifies optimal ligands for specific reactions (e.g., Suzuki-Miyaura vs. Heck reactions) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:
Key safety measures include:

  • Ventilation : Use fume hoods with >100 fpm face velocity to prevent inhalation of volatile amines .
  • Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and chemical goggles mitigate dermal/ocular exposure.
  • Waste Disposal : Neutralize residues with 10% acetic acid before disposal in halogenated waste containers to prevent HF formation .

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